molecular formula C23H26N4O5 B2572545 3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 950276-70-7

3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2572545
M. Wt: 438.484
InChI Key: WRPJDUXYMHNNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C23H26N4O5 . It’s available for research use.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazolinone derivatives, including compounds similar to 3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their unique chemical properties and potential pharmacological applications. For instance, the synthesis of various quinazolinone derivatives has been explored, focusing on their chemical structure and reactivity (Veerman et al., 2003). Similarly, research into the synthesis and characterization of different quinazolinone compounds, which are nitrogen-rich heterocyclic compounds, has provided insights into their structural and chemical properties (Poorirani et al., 2018).

Antihypertensive and Cardiovascular Effects

  • Some quinazolinone derivatives have been studied for their potential antihypertensive effects. Research has shown that certain thienopyrimidinedione derivatives, closely related to quinazolinones, exhibited promising antihypertensive effects in animal models, indicating potential cardiovascular benefits (Russell et al., 1988). Additionally, compounds like DL-017, a quinazoline derivative, have demonstrated alpha 1-adrenoceptor antagonistic effects, contributing to their antihypertensive action (Tsai et al., 2001).

Anticancer Properties

  • The anticancer potential of quinazolinone derivatives has been a significant area of research. Studies have revealed that various quinazolinone compounds exhibit cytotoxic activities against cancer cell lines, suggesting their potential use as anticancer agents (Li et al., 2020). Furthermore, some quinazolinone derivatives have been identified as potent apoptosis inducers, with specific alterations in their chemical structure enhancing their anticancer activity (Sirisoma et al., 2010).

Antibacterial and Antimicrobial Effects

  • Quinazolinone derivatives have also been explored for their antibacterial and antimicrobial properties. Studies have synthesized and evaluated various quinazolinone compounds for their potential antimicrobial activities against different bacterial and fungal species (Vidule, 2011). The discovery of new compounds with antimicrobial properties is crucial for addressing the growing issue of antibiotic resistance.

properties

IUPAC Name

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-31-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)30)21(28)26-11-9-25(10-12-26)17-4-6-18(32-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPJDUXYMHNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

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